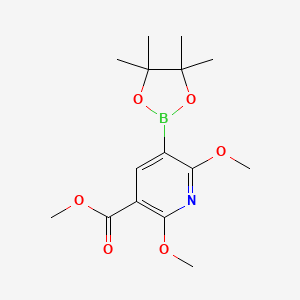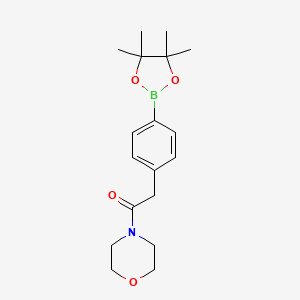
2-(2-氟-4-(三氟甲氧基)苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷
描述
This compound is a derivative of benzoic acid, with a molecular weight of 300.21 . It contains a fluoro and trifluoromethoxy group attached to the phenyl ring .
Synthesis Analysis
The synthesis of this compound might involve Suzuki-coupling reactions . This reaction is used to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . It can also be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine .Molecular Structure Analysis
The molecular structure of this compound includes a phenyl ring with fluoro and trifluoromethoxy substituents . The InChI code for this compound is 1S/C14H8F4O3/c15-11-7-8 (5-6-10 (11)13 (19)20)9-3-1-2-4-12 (9)21-14 (16,17)18/h1-7H, (H,19,20) .Chemical Reactions Analysis
This compound can participate in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . It can also be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 300.21 .科学研究应用
聚合物合成
该化合物已用于通过催化剂转移鈴木-宫浦偶联聚合的聚(3-己基噻吩)的精确合成。该过程产生分子量分布窄且规整度高的聚合物,这对于材料科学中的各种应用非常有价值 (Yokozawa 等,2011).
对丝氨酸蛋白酶的抑制活性
该化合物的衍生物已显示出对丝氨酸蛋白酶(包括凝血酶)的抑制活性,突出了其在生物医学研究和药物开发中的潜力 (Spencer 等,2002).
纳米粒子合成
该化学物质用于从杂二官能聚芴基元件中制造增强亮度发射调谐的纳米粒子。这些纳米粒子表现出明亮的荧光发射,并在生物成像和材料科学中具有应用 (Fischer 等,2013).
链增长聚合
它在链增长聚合中用作单体,通过铃木-宫浦偶联反应合成聚芴。这一过程对于生产分子量分布窄、在电子和光子材料中很重要的明确聚芴至关重要 (Yokoyama 等,2007).
晶体结构和DFT研究
该化合物在通过晶体学和密度泛函理论(DFT)研究分子结构中很重要,提供了对其物理化学性质的见解,这在材料和化学研究中至关重要 (Huang 等,2021).
有机/无机半导体杂化颗粒
它用于合成功能化聚芴,然后将其用作高温合成硒化镉量子点的稳定配体,从而产生在半导体技术中具有潜在应用的杂化颗粒 (de Roo 等,2014).
安全和危害
作用机制
Target of Action
The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound exhibits high GI absorption and is BBB permeant . Its skin permeation is low, with a Log Kp of -6.17 cm/s . The compound has a Log Po/w (iLOGP) of 0.0, indicating its lipophilicity .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The compound’s action, efficacy, and stability are influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction conditions can significantly impact the compound’s effectiveness
属性
IUPAC Name |
2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF4O3/c1-11(2)12(3,4)21-14(20-11)9-6-5-8(7-10(9)15)19-13(16,17)18/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREBOCUXUQSDFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1073477-73-2 | |
| Record name | 2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1397815.png)
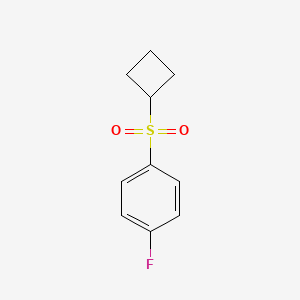
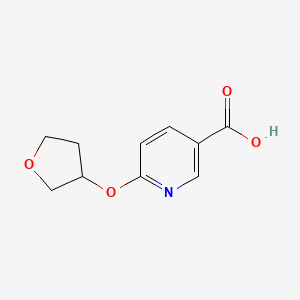
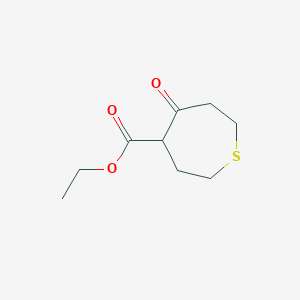
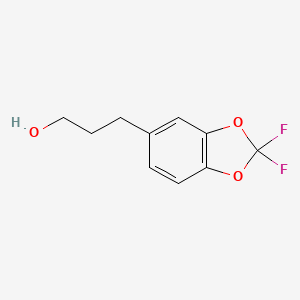
![Acetic acid, 2-oxo-2-[(2,2,2-trifluoroethyl)amino]-, ethyl ester](/img/structure/B1397823.png)
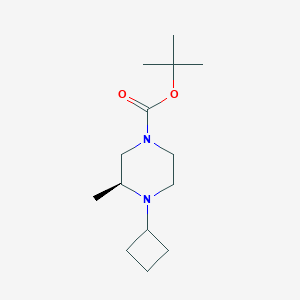
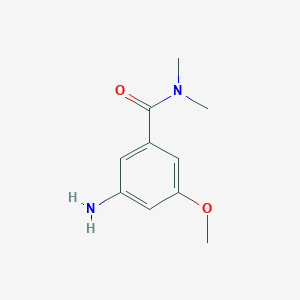


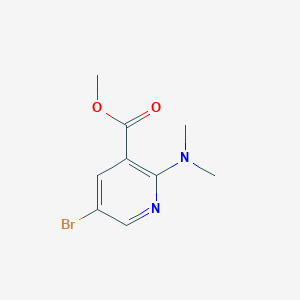
![5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B1397835.png)
